molecular formula C10H14O2 B14235571 Hepta-4,6-dien-2-yl prop-2-enoate CAS No. 491847-08-6

Hepta-4,6-dien-2-yl prop-2-enoate

Cat. No.: B14235571
CAS No.: 491847-08-6
M. Wt: 166.22 g/mol
InChI Key: ODWUDVQXQOKFSM-UHFFFAOYSA-N
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Description

Hepta-4,6-dien-2-yl prop-2-enoate is a chemical compound with the molecular formula C10H12O2 It is characterized by the presence of a hepta-4,6-dien-2-yl group attached to a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hepta-4,6-dien-2-yl prop-2-enoate typically involves the reaction of hepta-4,6-dien-2-ol with prop-2-enoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid, which facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale synthesis of this compound with high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: Hepta-4,6-dien-2-yl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or other derivatives.

Scientific Research Applications

Hepta-4,6-dien-2-yl prop-2-enoate has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of hepta-4,6-dien-2-yl prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Reactive Intermediates: Formation of reactive intermediates that can interact with biomolecules.

Comparison with Similar Compounds

Hepta-4,6-dien-2-yl prop-2-enoate can be compared with other similar compounds, such as:

    Hepta-4,6-dien-2-yl acetate: Similar structure but with an acetate group instead of a prop-2-enoate group.

    Hepta-4,6-dien-2-yl butyrate: Contains a butyrate group, leading to different chemical and physical properties.

    Hepta-4,6-dien-2-yl benzoate: Features a benzoate group, which may impart unique biological activities.

Properties

CAS No.

491847-08-6

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

hepta-4,6-dien-2-yl prop-2-enoate

InChI

InChI=1S/C10H14O2/c1-4-6-7-8-9(3)12-10(11)5-2/h4-7,9H,1-2,8H2,3H3

InChI Key

ODWUDVQXQOKFSM-UHFFFAOYSA-N

Canonical SMILES

CC(CC=CC=C)OC(=O)C=C

Origin of Product

United States

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